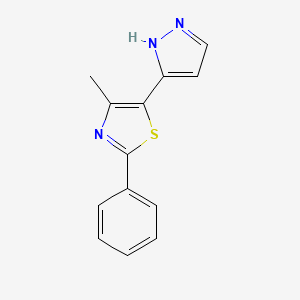
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). It has been extensively studied for its potential as an anti-cancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide inhibits HDAC, which leads to an increase in histone acetylation and changes in gene expression. This ultimately results in cell cycle arrest and apoptosis in cancer cells. HDAC inhibition has also been shown to enhance the immune response to cancer cells and to inhibit angiogenesis, which are additional mechanisms by which N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide may exert its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum, and to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It has also been extensively studied for its potential as an anti-cancer agent, making it a well-characterized compound. However, like all inhibitors, N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has limitations. It may have off-target effects, and its effects may be cell type-specific.
Future Directions
For N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide research include the development of more potent and selective HDAC inhibitors, the use of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide in combination with other drugs, and exploration of its potential in other disease areas.
Synthesis Methods
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-cyanocyclohexane with methylamine to produce N-methyl-1-cyanocyclohexylamine. This intermediate is then reacted with 2-methyl-octahydro-1H-indole-1-carboxylic acid to produce N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide.
Scientific Research Applications
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-15-12-16-8-4-5-9-17(16)22(15)13-18(23)21(2)19(14-20)10-6-3-7-11-19/h15-17H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFUSFAXXTWTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1CC(=O)N(C)C3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


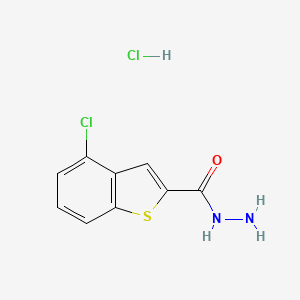

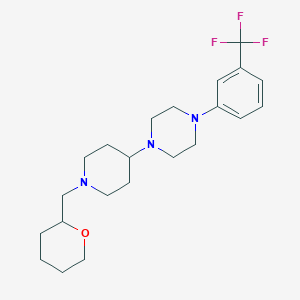
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2981656.png)
![Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2981659.png)
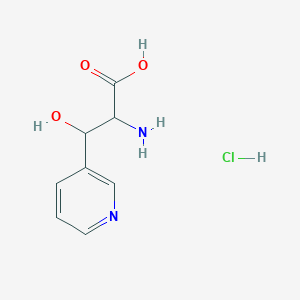
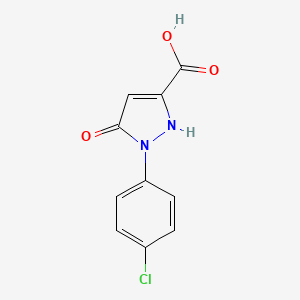
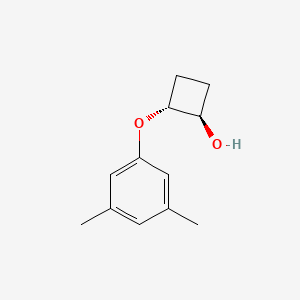
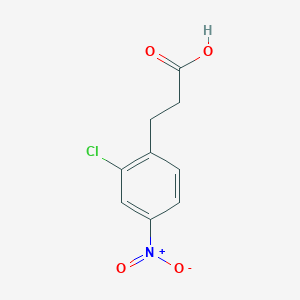
![N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide](/img/structure/B2981665.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2981667.png)
